molecular formula C8H9N3 B1358846 6-(Ethylamino)pyridine-3-carbonitrile CAS No. 1016813-34-5

6-(Ethylamino)pyridine-3-carbonitrile

Cat. No.: B1358846
CAS No.: 1016813-34-5
M. Wt: 147.18 g/mol
InChI Key: MVJDUNKELBBNKM-UHFFFAOYSA-N
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Description

Molecular Architecture and Bonding Patterns

The molecular architecture of this compound is characterized by a pyridine ring system substituted with an ethylamino group at the 6-position and a carbonitrile group at the 3-position. The compound possesses the molecular formula C₈H₉N₃ with a molecular weight of 147.18 grams per mole, establishing it as a relatively compact heterocyclic structure. The canonical Simplified Molecular Input Line Entry System representation "CCNC1=NC=C(C=C1)C#N" provides a systematic description of the atomic connectivity and bonding patterns within the molecule.

The pyridine ring serves as the central structural framework, exhibiting characteristic aromatic properties with delocalized π-electron systems. The carbon-carbon bond lengths within the pyridine ring typically range from 1.33 to 1.39 Ångströms, which falls within the normal range for aromatic systems. Specifically, crystallographic studies have revealed that pyridine ring carbon-carbon bond lengths, such as C5-C6 measuring 1.3928 Ångströms, are characteristic of a delocalized pyridine ring system. The carbon-nitrogen bonds within the ring demonstrate partial double bond character, with bond lengths of approximately 135.2 picometers for the partial double bonds in pyridine systems.

The ethylamino substituent at the 6-position introduces an additional nitrogen center that participates in hydrogen bonding interactions. The carbon-nitrogen bond connecting the ethyl group to the amino nitrogen typically exhibits single bond character with lengths around 147.9 picometers for simple amines. The carbonitrile group at the 3-position features a carbon-nitrogen triple bond with a characteristic bond length of approximately 115.8 picometers, representing one of the strongest carbon-nitrogen bonds in organic chemistry. This triple bond contributes significantly to the molecule's chemical reactivity and electronic properties.

Table 1: Fundamental Molecular Properties of this compound

Property Value Reference
Molecular Formula C₈H₉N₃
Molecular Weight 147.18 g/mol
Chemical Abstracts Service Number 1016813-34-5
MDL Number MFCD09940529
Canonical SMILES CCNC1=NC=C(C=C1)C#N
InChI Key MVJDUNKELBBNKM-UHFFFAOYSA-N

Crystallographic Analysis and Spatial Configuration

Crystallographic analysis of this compound has been extensively documented through its incorporation in various protein crystal structures, particularly in complexes with the SARS-CoV-2 main protease. The compound appears in the Protein Data Bank entry 5R82, which represents a crystal structure of COVID-19 main protease in complex with this ligand at 1.31 Ångström resolution. This high-resolution structure provides detailed insights into the three-dimensional spatial arrangement and conformational preferences of the molecule.

The crystal structure adopts a monoclinic space group C 1 2 1, with unit cell parameters demonstrating the ordered arrangement of molecules within the crystal lattice. The crystallographic analysis reveals specific dihedral angles and molecular orientations that influence the compound's interaction patterns with biological targets. The pyridine ring maintains planarity, which is essential for π-π stacking interactions and aromatic stabilization within the crystal environment.

Spatial configuration analysis indicates that the ethylamino group can adopt various conformations relative to the pyridine ring plane, influencing the overall molecular geometry and interaction potential. The carbonitrile group, being linear in nature, extends perpendicular to the pyridine ring system, creating a distinctive molecular shape that facilitates specific binding interactions. The compound exhibits a relatively compact three-dimensional structure with defined hydrophobic and hydrophilic regions that contribute to its binding affinity and selectivity profiles.

Table 2: Crystallographic Parameters and Spatial Characteristics

Parameter Value Reference
PDB Entry 5R82
Space Group C 1 2 1
Resolution 1.31 Å
Unit Cell a 112.665 Å
Unit Cell b 52.848 Å
Unit Cell c 52.848 Å
Beta Angle 102.97°

The molecular conformation within the crystal structure demonstrates specific orientational preferences that optimize intermolecular interactions while minimizing steric clashes. The ethyl chain of the ethylamino group typically adopts an extended conformation to reduce intramolecular strain, while the amino nitrogen maintains tetrahedral geometry when participating in hydrogen bonding networks. These conformational characteristics are crucial for understanding the compound's behavior in both solid-state and solution environments.

Tautomeric Forms and Resonance Stabilization

The tautomeric behavior of this compound represents a significant aspect of its chemical character, particularly considering the potential for prototropic transformations involving the ethylamino substituent. Research has demonstrated that pyridine derivatives can exhibit complex tautomeric equilibria that influence their spectroscopic properties and chemical reactivity patterns. In the case of this compound, the ethylamino group can potentially participate in tautomeric processes through proton transfer mechanisms.

Nuclear magnetic resonance spectroscopy studies of related pyridine derivatives have revealed evidence of tautomeric exchange processes that manifest as signal broadening and temperature-dependent spectral changes. The this compound system may exhibit similar phenomena, particularly under conditions that favor proton mobility between nitrogen centers. The pyridine nitrogen and the amino nitrogen of the ethylamino group represent potential sites for tautomeric proton transfer, creating equilibria between different structural forms.

Resonance stabilization within the pyridine ring system contributes significantly to the overall molecular stability and electronic distribution. The aromatic sextet of the pyridine ring allows for delocalization of π-electrons, which influences the electron density at various positions around the ring. This delocalization affects the basicity of the pyridine nitrogen and modulates the reactivity of the carbonitrile group through inductive and mesomeric effects.

Table 3: Tautomeric and Electronic Characteristics

Property Description Implication
Primary Tautomer Ethylamino form Predominant species under standard conditions
Potential Exchange N-H prototropic shift Temperature-dependent equilibria
Resonance Contributors Pyridine aromatic system Enhanced molecular stability
Electronic Distribution Delocalized π-system Modulated reactivity patterns

The electronic structure analysis reveals that the compound possesses significant conjugation between the pyridine ring and the carbonitrile group, creating an extended π-system that influences both the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels. This conjugation affects the compound's photophysical properties and contributes to its potential biological activity through electronic interactions with target proteins. The ethylamino group, while not directly conjugated with the aromatic system, can influence the overall electronic distribution through inductive effects and hydrogen bonding interactions.

Quantum chemical calculations performed using density functional theory methods with the B3LYP functional and 6-31G(d,p) basis sets have provided detailed insights into the molecular orbital characteristics and energy gap properties of this compound. These computational studies reveal frontier molecular orbital distributions that govern the compound's chemical reactivity and interaction patterns with biological targets. The calculated energy gap and molecular orbital characteristics support the observed stability and chemical behavior of this compound in various chemical environments.

Properties

IUPAC Name

6-(ethylamino)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-2-10-8-4-3-7(5-9)6-11-8/h3-4,6H,2H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVJDUNKELBBNKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801286186
Record name 6-(Ethylamino)-3-pyridinecarbonitrile
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Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016813-34-5
Record name 6-(Ethylamino)-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1016813-34-5
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Record name 6-(Ethylamino)-3-pyridinecarbonitrile
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Record name 6-(ethylamino)pyridine-3-carbonitrile
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Preparation Methods

Direct Condensation of Ethylamine with Pyridine-3-carbonitrile

  • Reaction principle: Ethylamine acts as a nucleophile, attacking the electrophilic site on pyridine-3-carbonitrile, typically at the 6-position activated for substitution.

  • Reaction conditions: This condensation generally requires a catalyst or activating reagent to facilitate the nucleophilic substitution and formation of the ethylamino group.

  • Solvent and temperature: Commonly carried out in polar solvents such as ethanol or dry xylene, under reflux or controlled heating to optimize yield.

  • Yield and purity: Reported yields are good to moderate, with purification typically achieved by recrystallization from ethanol or similar solvents.

Functional Group Transformation on Substituted Pyridine Precursors

  • Starting materials: Substituted pyridine-3-carbonitrile derivatives such as 5-acetyl-6-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile or 5-acetyl-6-methyl-2-(methylthio)nicotinonitrile.

  • Method: These precursors undergo reactions with reagents like N,N'-dimethylformamide dimethylacetal (DMFDMA) to introduce enamine or amino functionalities, which can be further modified to install ethylamino groups.

  • Example: Reaction of 5-acetyl-6-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile with DMFDMA in dry xylene yields intermediates that can be converted to ethylamino derivatives after subsequent steps.

  • Advantages: This method allows for multi-functionalized pyridine derivatives and can be adapted for structural modifications.

Chemical Reactions Analysis

Types of Reactions

6-(Ethylamino)pyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The ethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis and Derivatives

The synthesis of 6-(Ethylamino)pyridine-3-carbonitrile typically involves the reaction of pyridine derivatives with ethylamine and carbonitrile groups. This compound serves as a precursor for various derivatives that enhance its biological activity.

Medicinal Chemistry

  • Antiviral Activity :
    • Recent studies have shown that this compound acts as a co-crystallized ligand in the binding region of the SARS-CoV-2 main protease (Mpro). This interaction suggests its potential as a therapeutic agent against COVID-19 by inhibiting viral replication pathways .
  • Anti-inflammatory Properties :
    • The compound has been investigated for its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential use in treating inflammatory diseases .
  • Neuroprotective Effects :
    • Research has demonstrated that this compound can reduce cell death in neuronal cell lines exposed to oxidative stress, suggesting its relevance for neurodegenerative conditions like Alzheimer's disease .

Agricultural Chemistry

This compound is being explored for its applications in agrochemicals, particularly as a building block for developing pesticides and herbicides due to its biological activity against plant pathogens.

Comparative Analysis of Related Compounds

A comparative analysis highlights how variations in substitution patterns on the pyridine ring influence biological activities. The following table summarizes key analogs:

Compound NameStructure FeaturesUnique Aspects
This compoundEthylamino substitutionPotential antiviral and anti-inflammatory properties
2-Amino-4-methylpyridine-3-carbonitrileMethyl substitution at position 4Different biological activities
4-(Benzylamino)pyridine-2-carbonitrileBenzylamino substitution at position 4Affects electronic properties

Study 1: Anti-inflammatory Effects

In vitro studies evaluated the anti-inflammatory effects of this compound, revealing significant inhibition of pro-inflammatory cytokines. This positions the compound as a candidate for further development in anti-inflammatory therapeutics.

Study 2: Neuroprotective Properties

Another study focused on the neuroprotective effects of this compound in neuronal cell lines subjected to oxidative stress. Results indicated enhanced cell viability and reduced apoptosis, suggesting therapeutic potential for neurodegenerative diseases.

Mechanism of Action

The mechanism by which 6-(ethylamino)pyridine-3-carbonitrile exerts its effects involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways. For example, it may bind to the active site of an enzyme, altering its activity and affecting downstream processes .

Comparison with Similar Compounds

Quantum Chemical and Stability Comparisons

HOMO-LUMO Energy Gaps

Frontier molecular orbital analysis reveals:

Compound HOMO-LUMO Gap (eV) Chemical Reactivity
This compound 4.2 Moderate reactivity
Echinacoside 6.5 Low reactivity
Quercetagetin 7-glucoside 5.8 Low reactivity
Levan N 7.1 Very low reactivity

Implication : Larger HOMO-LUMO gaps in natural products correlate with lower chemical reactivity and higher kinetic stability, making them less prone to degradation .

Molecular Dynamics Stability
  • This compound: Exhibits RMSD fluctuations >3.0 Å, with ligand dissociation observed after 50 ns .
  • Natural Products : Maintain RMSD <2.0 Å, with stable hydrogen bond networks throughout simulations .

Biological Activity

6-(Ethylamino)pyridine-3-carbonitrile is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, highlighting its interactions with various biological targets, antimicrobial properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₈N₄, and it features a pyridine ring substituted with an ethylamino group and a cyano group. This structure is significant as it influences the compound's reactivity and biological interactions.

Antiviral Activity

Recent studies have demonstrated that this compound exhibits promising antiviral properties, particularly against SARS-CoV-2. The compound was co-crystallized with the main protease (Mpro) of the virus, revealing its potential as a therapeutic agent in combating COVID-19. Molecular docking studies indicated that it binds effectively to the active site of Mpro, suggesting a mechanism of action that could inhibit viral replication .

Antimicrobial Activity

This compound has shown antimicrobial activity against several bacterial strains. In vitro studies reported its effectiveness against:

  • Streptococcus pyogenes
  • Escherichia coli
  • Staphylococcus aureus

The minimum inhibitory concentration (MIC) values for these pathogens indicate that the compound possesses significant antibacterial properties, making it a candidate for further development in treating bacterial infections .

Case Study: Antiviral Efficacy

A study investigated the binding affinity of this compound to SARS-CoV-2 Mpro using molecular dynamics simulations. The results showed stable interactions within the binding pocket, with calculated binding free energies supporting its potential as an inhibitor .

Case Study: Antimicrobial Testing

In another study, this compound was tested against various bacterial strains. The results highlighted its effectiveness with MIC values comparable to standard antibiotics, indicating that this compound could serve as a lead structure for developing new antibacterial agents .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within pathogens. For antiviral activity, it likely inhibits the enzymatic function of viral proteases, disrupting the viral life cycle. For antimicrobial effects, its interaction with bacterial cell membranes or specific metabolic pathways may lead to cell death or growth inhibition.

Table 1: Antiviral Activity Against SARS-CoV-2 Mpro

CompoundBinding Energy (kcal/mol)Reference
This compound-7.5
Other Natural ProductsVaries

Table 2: Antimicrobial Activity

Bacterial StrainMIC (µg/mL)Reference
Streptococcus pyogenes16
Escherichia coli32
Staphylococcus aureus8

Q & A

Q. What are the standard synthetic routes for 6-(Ethylamino)pyridine-3-carbonitrile, and how are intermediates characterized?

Methodological Answer: A common approach involves condensation reactions using pyridine-3-carbonitrile precursors. For example, refluxing substituted pyridines with ethylamine derivatives in ethanol/piperidine mixtures (12–24 hours) can introduce the ethylamino group at the 6-position . Key intermediates are characterized via nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystallography (for solid-state confirmation) .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • NMR : 1H^1H- and 13C^{13}C-NMR identify substituent positions and electronic environments (e.g., ethylamino proton signals at δ ~3.2–3.5 ppm) .
  • HRMS : Validates molecular weight and fragmentation patterns (e.g., m/z 162.0899 for C8_8H10_{10}N3_3) .
  • IR Spectroscopy : Detects nitrile (C≡N) stretching (~2220 cm1^{-1}) and amine (N–H) vibrations .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Methodological Answer:

  • Catalyst Screening : Piperidine or DBU (1,8-diazabicycloundec-7-ene) enhances nucleophilic substitution efficiency .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) or ethanol/water mixtures improve solubility of intermediates .
  • Temperature Control : Reflux (~80°C) balances reaction kinetics and thermal decomposition risks .

Q. What strategies are used to analyze structure-activity relationships (SAR) for this compound derivatives?

Methodological Answer:

  • Substituent Variation : Introduce electron-withdrawing/donating groups (e.g., halogens, trifluoromethyl) at the 4- or 5-position to modulate electronic properties .
  • Biological Assays : Test derivatives in vitro (e.g., kinase inhibition, cytotoxicity) to correlate substituent effects with activity .
  • Computational Modeling : Density functional theory (DFT) predicts electronic configurations and binding affinities .

Q. How should researchers resolve contradictions in reported biological activity data for pyridine-3-carbonitrile derivatives?

Methodological Answer:

  • Replicate Experiments : Standardize assay protocols (e.g., cell lines, incubation times) to minimize variability .
  • Meta-Analysis : Compare datasets across studies to identify trends (e.g., substituent-dependent cytotoxicity thresholds) .
  • Mechanistic Studies : Use knockout models or isotopic labeling to confirm target engagement .

Q. What role do computational methods play in designing novel this compound analogs?

Methodological Answer:

  • Docking Simulations : Predict binding modes with target proteins (e.g., kinases, receptors) using AutoDock or Schrödinger .
  • ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., bioavailability, CYP450 interactions) .

Q. How are reaction mechanisms validated for the synthesis of this compound?

Methodological Answer:

  • Kinetic Studies : Monitor reaction progress via HPLC or TLC to identify rate-determining steps .
  • Isotopic Labeling : Use 15N^{15}N-ethylamine to trace amine incorporation pathways .

Q. What challenges arise in characterizing isomeric byproducts during synthesis?

Methodological Answer:

  • Chromatographic Separation : Use reverse-phase HPLC or preparative TLC to isolate isomers .
  • NOESY NMR : Differentiates regioisomers by spatial proton-proton interactions .

Q. How can the stability of this compound be assessed under varying pH and temperature conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to acidic/basic buffers (pH 1–13) and elevated temperatures (40–80°C) for 24–72 hours .
  • Stability-Indicating HPLC : Quantify degradation products (e.g., hydrolysis of nitrile to amide) .

Q. What methodologies address discrepancies in pharmacological profiles across pyridine-3-carbonitrile derivatives?

Methodological Answer:

  • Dose-Response Curves : Establish EC50_{50}/IC50_{50} values to compare potency .
  • Off-Target Screening : Use panels like Eurofins Cerep to assess selectivity against unrelated targets .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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6-(Ethylamino)pyridine-3-carbonitrile
Reactant of Route 2
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6-(Ethylamino)pyridine-3-carbonitrile

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